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Compound of Interest

Compound Name: Cyclopropane-D6

CAS No.: 2207-64-9

Cat. No.: B3044124

Get Quote

Executive Summary
Cyclopropane-D6 (C₃D₆, CAS: 2207-64-9) is the fully deuterated isotopologue of

cyclopropane. It serves as a critical probe in physical organic chemistry for elucidating reaction

mechanisms (via Kinetic Isotope Effects) and in vibrational spectroscopy for force field

analysis. In drug development, the "Deuterium Switch" strategy utilizes the cyclopropyl moiety

—a privileged structural motif—to enhance metabolic stability by exploiting the greater bond

dissociation energy of C–D versus C–H bonds.

Fundamental Physical Characteristics
The substitution of protium (

H) with deuterium (

H) significantly alters mass-dependent properties while maintaining similar electronic volume.

Table 1: Comparative Physical Properties
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Property
Cyclopropane
(C₃H₆)

Cyclopropane-D6
(C₃D₆)

Note / Isotope
Effect

Molecular Weight 42.08 g/mol 48.12 g/mol
+14.3% Mass

Increase

Boiling Point (1 atm) -32.8 °C ~ -33.5 °C

Slight Inverse Isotope

Effect (Vapor Pressure

C₃D₆ > C₃H₆)

Melting Point -127.6 °C -129.0 °C

Lower ZPE stabilizes

crystal lattice

differently

Density (Liquid) 0.68 g/cm³ (at -40°C) ~0.78 g/cm³

Estimated based on

molar volume

similarity

Bond Length (C-C) 1.510 Å 1.514 Å
Determined via High-

Res Raman

Symmetry Point

Group

Retains high

symmetry

Note: Deuterated hydrocarbons typically exhibit an "Inverse Isotope Effect" on boiling points,

meaning the heavy isotopologue often boils at a slightly lower temperature due to lower

polarizability and smaller molar volume.

Spectroscopic Signatures
Accurate characterization of C₃D₆ relies on distinct shifts in vibrational modes and nuclear

magnetic resonance profiles.

Vibrational Spectroscopy (IR & Raman)
The large mass ratio of D/H (2:1) causes significant red-shifting of vibrational frequencies. The

Ring Breathing Mode is the most diagnostic feature for confirming the integrity of the

cyclopropane ring.
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Table 2: Key Vibrational Mode Shifts

Vibration Mode Symmetry
C₃H₆
Frequency
(cm⁻¹)

C₃D₆
Frequency
(cm⁻¹)

Shift Factor
(νH/νD)

C-H/C-D Stretch

(Sym)
~3020 2240 1.35

Ring Breathing 1188 956 1.24

CH₂/CD₂

Deformation
1475 1274 1.16

Ring

Deformation
866 ~670 1.29

Technical Insight: In C₃D₆, the ring breathing mode (956 cm⁻¹) and the CD₂ deformation (1274

cm⁻¹) undergo strong mixing due to frequency proximity, unlike in C₃H₆ where they are distinct.

This coupling is a unique identifier in Raman spectroscopy.

Nuclear Magnetic Resonance (NMR)
¹H NMR: C₃D₆ is "NMR Silent" in the proton channel. A clean sample should show no peaks;

any signal at δ 0.22 ppm indicates residual protio-cyclopropane (isotopic impurity).

²H (Deuterium) NMR: The quadrupolar nucleus ²H provides a signal at approximately δ 0.20

ppm (relative to CDCl₃/TMS).

¹³C NMR: The carbon signal appears as a multiplet (septet) due to coupling with two

attached deuterium atoms (

rule).

Chemical Shift: δ -2.9 ppm (upfield shift from C₃H₆ due to deuterium isotope effect).
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Coupling Constant (

): ~24 Hz (Derived from

).

Synthesis & Production Workflows
Modern synthesis prioritizes "green" catalytic methods over the historical magnesium tricarbide

routes.

Primary Method: Iron-Catalyzed Carbene Transfer
The most efficient laboratory-scale production involves the transfer of a deuterated methylene

group from Dichloromethane-d2 (CD₂Cl₂) to an alkene.

Reaction Conditions

CD₂Cl₂
(Dichloromethane-d2)

Carbene Generation
[Fe]=CD₂

Dehalogenation

Alkene Precursor
(R-CH=CH-R)

[2+1] Cycloaddition

Fe-Porphyrin
Catalyst

Carbene Transfer

Cyclopropane-D6
(>98% D-Inc.)

Purification

Click to download full resolution via product page

Figure 1: Modern Fe-catalyzed synthesis pathway using CD₂Cl₂ as a safe, accessible

deuterium source.

Application in Drug Discovery: The Deuterium
Switch
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The cyclopropyl group is a "privileged motif" in medicinal chemistry (found in Ciprofloxacin,

Montelukast). Deuterating this ring (C₃D₆ moiety) exploits the Primary Kinetic Isotope Effect

(KIE) to alter pharmacokinetics.

Mechanism of Action
Metabolic enzymes (Cytochrome P450) typically attack C-H bonds via oxidative cleavage. The

C-D bond is shorter and stronger, requiring higher activation energy to break.

Bond Dissociation Energy (BDE):

.

Rate Limiting Step: If C-H abstraction is rate-limiting,

can range from 6 to 10.
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Figure 2: Kinetic Isotope Effect (KIE) mechanism showing how deuteration raises the activation

energy for metabolic clearance.

Handling & Safety Protocols
Cyclopropane-D6 retains the hazardous profile of its non-deuterated parent.
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Flammability: Extremely flammable gas. Forms explosive mixtures with air (LEL: 2.4%).

Storage: Must be stored in rated pressure cylinders, away from oxidizing agents.

Asphyxiation: Heavier than air; can displace oxygen in low-lying areas.

Cryogenic Handling: When condensing for NMR (liquid state), use liquid

nitrogen/isopropanol baths (-78°C) carefully to avoid pressure buildup upon warming.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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